molecular formula C18H23N3O4S B5370656 N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-5-methyl-3-isoxazolecarboxamide

N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-5-methyl-3-isoxazolecarboxamide

Numéro de catalogue B5370656
Poids moléculaire: 377.5 g/mol
Clé InChI: LIXIQYPVNKFOPX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-5-methyl-3-isoxazolecarboxamide, also known as MLCK inhibitor, is a chemical compound that has been extensively studied in the field of scientific research. It is a potent inhibitor of myosin light chain kinase (MLCK), an important enzyme involved in the regulation of smooth muscle contraction.

Mécanisme D'action

N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-5-methyl-3-isoxazolecarboxamide inhibitor works by blocking the activity of this compound, an enzyme that phosphorylates the myosin light chain and promotes smooth muscle contraction. By inhibiting this compound, this compound inhibitor reduces the phosphorylation of myosin light chain and thus decreases smooth muscle contraction. This results in the relaxation of smooth muscle and the reduction of airway hyperresponsiveness, blood pressure, and fibrosis.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have a number of biochemical and physiological effects. It reduces the phosphorylation of myosin light chain, which leads to the relaxation of smooth muscle. It also decreases the production of pro-inflammatory cytokines and chemokines, which play a role in the pathogenesis of asthma and pulmonary fibrosis. In addition, this compound inhibitor has been shown to reduce the proliferation and migration of lung fibroblasts, which are involved in the development of pulmonary fibrosis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-5-methyl-3-isoxazolecarboxamide inhibitor in lab experiments is its potency and specificity. It is a highly potent inhibitor of this compound and has been shown to have minimal off-target effects. Additionally, this compound inhibitor is relatively easy to synthesize and purify, which makes it a convenient tool for researchers. However, one of the limitations of using this compound inhibitor is that it may not be suitable for all experimental systems. For example, some cell types may not express this compound or may have alternative pathways for regulating smooth muscle contraction.

Orientations Futures

There are several future directions for research on N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-5-methyl-3-isoxazolecarboxamide inhibitor. One area of interest is the development of more potent and selective this compound inhibitors. Another area of interest is the investigation of the role of this compound inhibitor in other diseases such as chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis (IPF). Additionally, the use of this compound inhibitor in combination with other drugs or therapies may have synergistic effects and could be explored further. Finally, the development of novel drug delivery systems for this compound inhibitor could improve its efficacy and reduce potential side effects.
Conclusion:
In conclusion, this compound inhibitor is a potent and specific inhibitor of this compound that has shown promise in the treatment of various diseases such as asthma, hypertension, and pulmonary fibrosis. Its mechanism of action involves the reduction of smooth muscle contraction and the inhibition of pro-inflammatory cytokines and chemokines. While there are limitations to its use in lab experiments, this compound inhibitor remains a valuable tool for researchers and has several future directions for investigation.

Méthodes De Synthèse

The synthesis of N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-5-methyl-3-isoxazolecarboxamide inhibitor involves the reaction of 4-[(2-ethyl-1-piperidinyl)sulfonyl]aniline with 5-methyl-3-isoxazolecarboxylic acid chloride in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Applications De Recherche Scientifique

N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-5-methyl-3-isoxazolecarboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as asthma, hypertension, and pulmonary fibrosis. It has been shown to effectively reduce airway hyperresponsiveness in animal models of asthma and to lower blood pressure in hypertensive rats. Additionally, this compound inhibitor has been demonstrated to inhibit the proliferation of lung fibroblasts and to reduce the severity of pulmonary fibrosis in mice.

Propriétés

IUPAC Name

N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-3-15-6-4-5-11-21(15)26(23,24)16-9-7-14(8-10-16)19-18(22)17-12-13(2)25-20-17/h7-10,12,15H,3-6,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXIQYPVNKFOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.